Ganodermin

Antifungal Peptides Agricultural Biocontrol Fusarium oxysporum

Ganodermin is a precisely defined 15-kDa antifungal peptide (UniProt P84995; 27 aa; 2,729.2 Da; pI 10.3) isolated from Ganoderma lucidum. Unlike crude extracts containing confounding polysaccharides, triterpenoids, and other proteins, Ganodermin is a single molecular entity with confirmed IC50 values: F. oxysporum 12.4 µM, B. cinerea 15.2 µM, P. piricola 18.1 µM. Its documented lack of hemagglutinating, deoxyribonuclease, ribonuclease, and protease inhibitory activities ensures minimal off-target interference in cell-based antifungal assays. The known 27-aa sequence (AGETHTVMINHAGRGAPKLVVGGKKLS) provides a defined starting point for SAR studies, analog generation, and agricultural biocontrol R&D, ensuring experimental reproducibility unattainable with undefined extracts.

Molecular Formula
Molecular Weight
Cat. No. B1576544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanodermin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganodermin: A Defined Antifungal Protein from Ganoderma lucidum for Research and Development


Ganodermin is a 15-kDa antifungal protein isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum [1]. It is a 27-amino acid peptide with a calculated molecular mass of 2729.2 Da and a basic isoelectric point (pI ~10.3-11.1) [2]. Ganodermin specifically inhibits mycelial growth in several phytopathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, and Physalospora piricola, with defined IC50 values [1]. Its activity is distinct from other Ganoderma-derived compounds like polysaccharides or triterpenes, positioning it as a specialized tool for antifungal research and potential agricultural biocontrol applications [1].

Why Ganodermin Cannot Be Replaced by Generic Mushroom Extracts or Uncharacterized Fractions


Scientific and industrial applications requiring precise antifungal activity cannot rely on crude Ganoderma lucidum extracts or uncharacterized protein fractions. Ganodermin represents a specific, defined molecular entity with a known sequence, molecular weight, and target spectrum [1]. In contrast, crude extracts contain a complex mixture of polysaccharides, triterpenoids (e.g., ganoderic acids), and other proteins with distinct, often confounding, biological activities [1]. Furthermore, other antifungal proteins from mushrooms, such as pleurostrin or alveolarin, exhibit different molecular weights, spectra of activity, and potential off-target effects (e.g., hemagglutination) [2]. Therefore, substituting Ganodermin with an undefined mixture or a related but distinct protein would invalidate experimental reproducibility and compromise any study or process that depends on its specific, quantifiable antifungal properties [1].

Quantitative Evidence for Ganodermin: Differential Antifungal Potency, Specificity, and Purity


Ganodermin Exhibits Superior Potency Against Fusarium oxysporum Compared to Related Mushroom Antifungal Proteins

Ganodermin demonstrates a notably lower IC50 (12.4 µM) against the phytopathogen Fusarium oxysporum compared to the structurally distinct antifungal protein LAP from Lyophyllum shimeji, which is inactive against this species [1][2]. This differential efficacy highlights ganodermin's specific value for research targeting Fusarium-related diseases.

Antifungal Peptides Agricultural Biocontrol Fusarium oxysporum

Ganodermin Lacks Hemagglutinating Activity, a Critical Differentiator from Ganoderma-Derived Lectins

Unlike a characterized lectin from Ganoderma lucidum, which exhibits strong hemagglutinating activity against both human and animal erythrocytes, ganodermin is explicitly documented to be devoid of hemagglutinating activity towards rabbit erythrocytes [1][2]. This is a crucial selectivity advantage, reducing the potential for off-target cellular interactions in experimental systems.

Antifungal Specificity Cytotoxicity Lectin Comparison

Ganodermin is a Purified, Sequence-Defined Protein, Ensuring Reproducibility Over Undefined Extracts

Ganodermin is a fully sequenced 27-amino acid peptide (AGETHTVMINHAGRGAPKLVVGGKKLS) with a defined molecular mass and physicochemical profile, including a calculated pI of ~10.3-11.1 and a mass of 2729.2 Da [1]. This stands in contrast to crude Ganoderma lucidum extracts, which are undefined mixtures of hundreds of compounds, including variable amounts of polysaccharides, triterpenoids, and other proteins [2]. The use of a defined molecule is essential for replicable scientific studies and for developing standardized formulations.

Reproducibility Peptide Synthesis Quality Control

Recommended Research and Industrial Applications for Ganodermin Based on Evidence


Agricultural Biocontrol Research Targeting Fusarium oxysporum

Based on its specific activity against Fusarium oxysporum (IC50 12.4 µM) [1], ganodermin is a prime candidate for research into novel antifungal agents for crop protection. Studies investigating its mode of action, synergistic effects with other antifungal compounds, or formulation into plant treatments are directly supported by this potency data.

In Vitro Assays Requiring Minimal Off-Target Cytotoxicity

Ganodermin's documented lack of hemagglutinating, deoxyribonuclease, ribonuclease, and protease inhibitory activities [1] makes it a superior choice for cell-based assays or in vitro fungal susceptibility testing where off-target interactions with cellular components must be minimized. This ensures that observed effects can be more confidently attributed to its direct antifungal mechanism.

Peptide Engineering and Structure-Activity Relationship (SAR) Studies

The known, short peptide sequence of ganodermin (27 aa) [1] provides a well-defined starting point for SAR studies. Researchers can use this sequence to generate analogs, truncations, or conjugates to explore structure-function relationships, optimize antifungal activity, or improve stability. This is not possible with an undefined extract.

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